molecular formula C15H12Cl2FNO2 B12135461 N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide

N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B12135461
M. Wt: 328.2 g/mol
InChI Key: HOBJBJACWDLDOS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,4-dichlorophenyl group at the N-position and a 4-fluorophenoxy group at the C2 position. The dichlorophenyl and fluorophenoxy moieties are common in bioactive molecules, often contributing to enhanced lipophilicity, metabolic stability, and target binding affinity .

Properties

Molecular Formula

C15H12Cl2FNO2

Molecular Weight

328.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,19,20)

InChI Key

HOBJBJACWDLDOS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide typically involves the reaction of 2,4-dichloroaniline with 4-fluorophenol in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide with structurally or functionally related propanamide derivatives, focusing on physicochemical properties, biological activities, and synthetic methodologies.

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Rf Value Key Substituents Reference ID
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide C₁₅H₁₃Cl₂FN₂O₂ 343.18 Not reported 5-Amino-2-fluorophenyl, dichlorophenoxy
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide C₁₆H₁₄Cl₃NO₂ 358.65 Not reported 4-Chloro-2-methylphenoxy, dichlorophenyl
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide C₁₆H₁₆Cl₂N₂O₂ 355.22 Not reported 4-Amino-2-methylphenyl, dichlorophenoxy
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide C₁₆H₁₆FNO₃ 289.30 Not reported 2-Fluorophenyl, 4-hydroxyphenoxy
Target Compound C₁₅H₁₁Cl₂FNO₂ 344.16 (estimated) 2,4-Dichlorophenyl, 4-fluorophenoxy

Key Observations :

  • The target compound’s dichlorophenyl and fluorophenoxy groups enhance its lipophilicity compared to non-halogenated analogs (e.g., N-(4-methylphenoxy)propanamide derivatives in ).

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